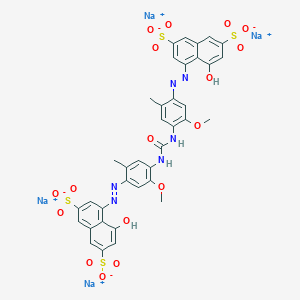

C.I. Direct Red 79, tetrasodium salt

説明

C.I. Direct Red 79, tetrasodium salt, also known as this compound, is a useful research compound. Its molecular formula is C37H28N6Na4O17S4 and its molecular weight is 1048.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Direct Red 79, also known as C.I. Direct Red 79, C.I. Direct Red 79 tetrasodium salt, or Chlorantine Fast Red 6BLL, is primarily used as a dyeing agent for cotton fabrics . The primary target of Direct Red 79 is the cotton fabric, where it binds to the fibers and imparts a red color.

Mode of Action

The mode of action of Direct Red 79 involves the adsorption of the dye onto the cotton fibers . This is facilitated by the chemical structure of the dye, which allows it to form strong bonds with the cotton fibers . The dye is synthesized by the condensation reaction of acetyl chloride with o-aminophenol .

Biochemical Pathways

The dye molecules bind to the fibers, resulting in a change in the color of the fabric .

Pharmacokinetics

The dye’s properties such as solubility, stability, and binding affinity to cotton fibers are crucial for its effectiveness as a dye .

Result of Action

The result of Direct Red 79’s action is the imparting of a red color to cotton fabrics . The dye binds to the fibers of the fabric, resulting in a stable and vibrant color that can withstand washing and exposure to light .

Action Environment

The action of Direct Red 79 is influenced by various environmental factors. The pH, temperature, and ionic strength of the dye bath can affect the dyeing process . Additionally, the type and treatment of the cotton fabric can also influence the dye’s effectiveness .

生化学分析

Biochemical Properties

It is known that Direct Red 79 is a good dyeing agent for cotton fabrics

Cellular Effects

It has been observed that Direct Red 79 influences the nascent structure of microbial cellulose .

Molecular Mechanism

It is known that Direct Red 79 is a good dyeing agent for cotton fabrics

Temporal Effects in Laboratory Settings

It is known that Direct Red 79 is a good dyeing agent for cotton fabrics .

生物活性

C.I. Direct Red 79, tetrasodium salt (CAS 1937-34-4), is a synthetic dye primarily used in textile and biological applications. This article delves into its biological activity, including toxicity, potential carcinogenic effects, and interactions with biological systems, supported by data tables and relevant case studies.

- Molecular Formula : C₃₇H₂₈N₆O₁₇S₄Na₄

- Molecular Weight : 1048.88 g/mol

- Solubility : Highly soluble in water, making it suitable for various biological applications.

Biological Activity Overview

C.I. Direct Red 79 exhibits a range of biological activities that have been studied in various contexts:

-

Toxicity and Carcinogenicity :

- Studies have indicated that exposure to high concentrations of tetrasodium salts related to azo dyes can lead to significant toxicity in animal models. For instance, in a study involving rats, administration of high doses resulted in decreased body weights and increased organ weights, particularly in the kidneys and liver, suggesting potential organ toxicity .

- Hepatic lesions were noted at elevated doses, indicating possible carcinogenic effects associated with long-term exposure .

-

Cellular Interactions :

- The dye has been shown to interfere with cellular processes such as membrane integrity and metabolic functions. It acts as a non-permeating dye that can stain damaged plasma membranes, allowing researchers to assess cell viability effectively .

- Its role as an inhibitor of L-glutamate uptake into synaptic vesicles has been documented, which may have implications for neurotoxicity studies .

Study on Toxic Effects in Rats

A notable study evaluated the effects of C.I. Direct Red 79 on male and female rats over a prolonged period. The findings included:

- Body Weight Changes : Significant reductions in body weight were observed at higher exposure levels (20,000 ppm), with males showing a 24% decrease compared to controls.

- Organ Weight Variations : Increased absolute and relative kidney weights were noted alongside decreased liver function markers such as alanine aminotransferase levels .

- Histopathological Findings : Lesions such as hepatocyte hypertrophy and necrosis were prevalent in high-dose groups, reinforcing concerns about the dye's carcinogenic potential .

In Vitro Studies on Cellular Viability

In vitro studies utilizing C.I. Direct Red 79 have demonstrated its utility in assessing cellular responses under stress conditions:

- Cell Viability Assays : The dye was employed in assays to evaluate cytotoxicity in various cell lines. Results indicated that at lower concentrations, it could be used safely for staining without significantly affecting cell viability.

- Mechanistic Insights : Research indicated that the dye could induce oxidative stress pathways, leading to apoptosis in certain cancer cell lines .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32N6O17S4.4Na/c1-17-5-27(33(59-3)15-25(17)40-42-29-11-21(61(47,48)49)7-19-9-23(63(53,54)55)13-31(44)35(19)29)38-37(46)39-28-6-18(2)26(16-34(28)60-4)41-43-30-12-22(62(50,51)52)8-20-10-24(64(56,57)58)14-32(45)36(20)30;;;;/h5-16,44-45H,1-4H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQPPENQFWLADQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N6Na4O17S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889450 | |

| Record name | Chlorantine Fast Red 6BLL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1937-34-4 | |

| Record name | Chlorantine Fast Red 6BLL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[5-hydroxy-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorantine Fast Red 6BLL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 79 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L62N178CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of Direct Red 79?

A1: Direct Red 79 is primarily utilized as a dye for cellulosic materials like cotton. [, ] Researchers have extensively studied its diffusion behavior in these materials, examining factors like fabric characteristics, dye structure, and bath composition to optimize the dyeing process. []

Q2: Are there any concerns regarding the use of Direct Red 79 in textile manufacturing?

A3: Yes, there are concerns regarding the potential environmental impact of Direct Red 79. Its presence in wastewater from textile dyeing processes necessitates effective treatment methods. [, , ] Researchers have explored various techniques, including adsorption using low-cost, eco-friendly materials like orange peel [] and the utilization of advanced oxidation processes like diaphragm discharge, to remove Direct Red 79 from wastewater. [, , , , , ]

Q3: How effective is diaphragm discharge in degrading Direct Red 79?

A4: Diaphragm discharge has shown promise as an effective method for degrading Direct Red 79 in water solutions. [, , , , , ] The efficiency of this method is influenced by various factors, including the applied voltage, solution conductivity, pH, and the presence of electrolytes like NaCl. [, , , , , ] Notably, acidic pH values have been found to enhance the degradation process. []

Q4: Can the degradation products of Direct Red 79 after diaphragm discharge treatment be identified?

A5: Yes, researchers have employed analytical techniques like high-performance liquid chromatography with mass spectrometric detection to identify the degradation products of Direct Red 79 following diaphragm discharge treatment. [] This analysis is crucial for understanding the breakdown pathways of the dye and assessing the environmental impact of the treatment process.

Q5: Are there any alternative materials being explored for the removal of Direct Red 79 from wastewater?

A6: Researchers are actively investigating alternative materials for Direct Red 79 removal. One promising approach involves using magnetic spinel ferrite nanoparticles, specifically Fe2Fe1-xMnxO4. [] These nanoparticles exhibit good adsorption capacity for Direct Red 79, and their magnetic properties facilitate easy separation from the treated water. []

Q6: Have any studies investigated the substitution of Direct Red 79 with less harmful alternatives in standard textile testing?

A7: Yes, research indicates that certain standard adjacent fabrics utilized in textile testing employ dyes like Direct Red 79 that contain potentially carcinogenic aromatic amines. [] In response to these concerns, researchers have successfully identified substitutes, such as Direct Blend Red D-6R, that exhibit comparable dyeing properties without the presence of the banned carcinogenic substances. []

Q7: What is the role of nanocomposites in the removal of Direct Red 79?

A8: Recent research highlights the potential of ternary magnetic ZnFe2O4/α‐Fe2O3/biochar nanocomposites (MBCs) for the adsorptive removal of Direct Red 79 from aqueous solutions. [] These nanocomposites, synthesized through a one-pot pyrolysis method, exhibit a porous structure with a high surface area, favoring the adsorption of Direct Red 79. [] The incorporated magnetic nanoparticles enable efficient separation of the MBCs from the treated water using an external magnetic field. []

Q8: What adsorption models have been used to describe the interaction between Direct Red 79 and adsorbent materials?

A9: Studies have employed various adsorption models to characterize the interaction between Direct Red 79 and different adsorbents. The Langmuir, Freundlich, and Temkin isotherm models have been used to analyze the adsorption process, providing insights into the adsorption capacity and mechanism. [, ]

Q9: What kinetic models have been applied to study the adsorption of Direct Red 79 onto adsorbents?

A10: The kinetics of Direct Red 79 adsorption have been investigated using models like the pseudo-first-order, pseudo-second-order, and intraparticle diffusion equations. [, , ] These models help determine the rate-limiting step in the adsorption process and provide valuable information for optimizing the design and operation of adsorption systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。